Product packaging for 2,6-Dimethylazobenzene(Cat. No.:CAS No. 17590-87-3)

2,6-Dimethylazobenzene

Cat. No.: B1198976
CAS No.: 17590-87-3
M. Wt: 210.27 g/mol
InChI Key: DZNGDSIUMXXSQX-UHFFFAOYSA-N
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Description

Contextualization within Azobenzene (B91143) Photochromism and Molecular Photoswitches

Azobenzene and its derivatives are fundamental examples of photochromic molecules, compounds that undergo reversible transformation between two forms with distinct absorption spectra upon light irradiation. mdpi.com This property makes them a cornerstone in the development of molecular photoswitches. mdpi.com The core of azobenzene's functionality lies in the N=N double bond connecting two phenyl rings. wikipedia.org Absorption of light triggers a reversible isomerization between its two geometric isomers: the thermodynamically stable trans (or E) form and the metastable cis (or Z) form. wikipedia.orgresearchgate.net

Distinctive Academic Relevance of Ortho-Methylated Azobenzenes

The properties of azobenzene photoswitches can be precisely tuned through chemical modification of the aromatic rings. A particularly effective strategy is the introduction of substituents at the ortho-positions relative to the azo group. mdpi.com Ortho-functionalization is a key area of research as it can be used to tune the molecule's absorption spectrum, often shifting it into the visible range, and to increase the thermal half-life of the metastable Z-isomer. rsc.org

Introducing methyl groups at the ortho positions, as in 2,6-dimethylazobenzene, has been shown to have a remarkable influence on the photoswitching properties. rsc.org This substitution affects the isomerization dynamics significantly. researchgate.net The presence of methyl groups at the 2 and 6 positions of one of the benzene (B151609) rings can markedly enhance both the ability to regulate processes with light and the thermal stability of the cis-form. rsc.orgnii.ac.jp This increased stability is crucial for applications where the cis state needs to be maintained for a significant duration without thermal relaxation, allowing for more robust and reliable switching behavior. rsc.org Semiclassical dynamics simulations have been employed to understand the relationship between methyl substitution and the photoisomerization cycle in compounds like this compound. researchgate.netresearchgate.net

Overview of Advanced Research Themes on this compound

The unique properties of this compound have positioned it as a highly efficient and stable photo-regulator in several advanced research areas. Its enhanced photoregulatory ability and the high thermal stability of its cis-isomer make it superior to unsubstituted azobenzene in certain applications. rsc.org

Key research themes include:

Photoregulation of DNA Hybridization: this compound has been incorporated into oligonucleotide backbones to control DNA hybridization with light. capes.gov.brrsc.org The significant geometric change between the trans and cis isomers allows for the reversible switching on and off of base pairing with complementary DNA strands. acs.org The use of this compound leads to efficient photoregulation. rsc.orgmdpi.com

Light-Controlled Molecular Machinery: The compound has been used as the switching unit in DNA-based molecular machines. For instance, it was integrated into a DNA rotaxane, a molecule where a macrocycle is threaded onto an axle. Light-induced isomerization of the this compound units allowed for the reversible control of the macrocycle's movement, achieving nearly complete conversion in each switching event. acs.org

Photocontrol of Gene Expression: Researchers have tethered this compound derivatives to T7 promoters to achieve photoregulation of gene expression. acs.org In these systems, light is used to induce or suppress the transcription of specific genes, offering a powerful tool for controlling biological processes with high spatiotemporal precision. acs.org

Data Tables

Table 1: Photophysical Properties of this compound
PropertyDescriptionWavelengthReference
trans-to-cis IsomerizationThe isomerization from the stable trans form to the metastable cis form is typically induced by UV light.~365 nm rsc.org
cis-to-trans IsomerizationThe back-isomerization from the cis form to the trans form can be driven by visible light.~455 nm rsc.org
Key FeatureThe introduction of methyl groups at the 2' and 6' positions enhances the thermal stability of the cis-form, making it a more robust photoswitch. rsc.org
Table 2: Advanced Research Applications of this compound
Research AreaApplication DetailsKey FindingReference
DNA NanotechnologyIncorporated into DNA oligonucleotides to control hybridization and strand displacement via light.Demonstrated to be a highly efficient and thermally stable photo-regulator for DNA processes. rsc.orgcapes.gov.br
Molecular MachinesUsed as a light-triggered switch in a DNA rotaxane to control the mobility of a macrocycle along a molecular axle.Achieved nearly quantitative and reversible switching between a mobile and an immobile state of the rotaxane. acs.org
Synthetic BiologyAttached to a T7 promoter to enable photocontrol of gene expression in a cell-free translation system.Enabled the induction of protein expression using light as an external trigger. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2 B1198976 2,6-Dimethylazobenzene CAS No. 17590-87-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17590-87-3

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

(2,6-dimethylphenyl)-phenyldiazene

InChI

InChI=1S/C14H14N2/c1-11-7-6-8-12(2)14(11)16-15-13-9-4-3-5-10-13/h3-10H,1-2H3

InChI Key

DZNGDSIUMXXSQX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N=NC2=CC=CC=C2

Canonical SMILES

CC1=C(C(=CC=C1)C)N=NC2=CC=CC=C2

Synonyms

2',6'-dimethylazobenzene

Origin of Product

United States

Synthetic Methodologies and Structural Modifications for Research Applications

Advanced Synthetic Routes to 2,6-Dimethylazobenzene and Its Derivatives

The synthesis of azobenzenes can be broadly categorized into several key methodologies, each with distinct advantages for accessing symmetrically and asymmetrically substituted compounds. While methods for symmetrical azobenzenes are well-established, the synthesis of non-symmetrical derivatives like this compound often requires more nuanced approaches. mdpi.com

Common synthetic strategies for azobenzenes include:

Azo Coupling Reactions: This classic method involves the electrophilic aromatic substitution of a diazonium salt with an electron-rich aromatic compound. mdpi.comsci-hub.se It is a widely used industrial process, particularly for dyes. sci-hub.se

Oxidation of Anilines: Symmetrical azobenzenes can be formed through the oxidation of aniline (B41778) precursors. mdpi.com The choice of oxidizing agent and reaction conditions is crucial to prevent overoxidation and achieve high yields. mdpi.com

Reductive Coupling of Nitro Aromatics: The reduction of aromatic nitro compounds can lead to the formation of the azo bond through the coupling of reactive intermediates like nitroso and hydroxylamine (B1172632) species. mdpi.com

Baeyer-Mills Reaction: This reaction, involving the condensation of a nitrosobenzene (B162901) derivative with an aniline, is one of the most effective methods for synthesizing non-symmetrical azobenzenes. mdpi.comtxst.edubeilstein-journals.org It is particularly advantageous as it works well with electron-rich anilines and electron-poor nitrosobenzenes. beilstein-journals.org

The Baeyer-Mills reaction has proven to be a versatile and highly tunable one-pot synthesis. txst.edu Its utility has been demonstrated in the synthesis of complex structures like unsymmetrical 1,3,5-tris(arylazo)benzenes, where it forms a key step in a multi-step synthetic strategy. beilstein-journals.org Furthermore, this reaction has been successfully adapted to continuous flow setups, enabling reproducible and efficient large-scale synthesis of non-symmetrically substituted azobenzenes with high yields. beilstein-journals.org In one example of a large-scale flow synthesis, 72 grams of an azobenzene (B91143) derivative were produced over three days in over 99% yield without requiring further purification. beilstein-journals.org

Table 1: Comparison of Major Synthetic Routes for Azobenzene Derivatives.
Synthetic MethodReactantsKey FeaturesPrimary Application
Azo CouplingDiazonium salt + Electron-rich areneElectrophilic aromatic substitution mechanism. mdpi.comSymmetrical and asymmetrical azobenzenes, especially dyes. mdpi.comsci-hub.se
Baeyer-Mills ReactionNitrosobenzene + AnilineCondensation reaction; best for non-symmetrical products. txst.edubeilstein-journals.orgVersatile synthesis of non-symmetrical azobenzenes. beilstein-journals.orgbeilstein-archives.org
Aniline OxidationAniline derivativeOxidative coupling; typically yields symmetrical products. mdpi.comSynthesis of symmetrical azobenzenes. mdpi.com
Nitro-Compound ReductionAromatic nitro derivativeReductive coupling of intermediates. mdpi.comSynthesis of symmetrical azobenzenes. mdpi.com

Strategies for Site-Specific Functionalization of this compound

To integrate this compound into functional materials and molecular systems, it is often necessary to introduce specific chemical handles for attachment or to tune its properties. This site-specific functionalization can be achieved through various organic chemistry techniques.

One powerful and increasingly utilized strategy is transition-metal-catalyzed C-H activation . tcichemicals.comacs.org This method allows for the direct conversion of inert C-H bonds into new C-C or C-heteroatom bonds, offering an atom-economical route to complex molecules without the need for pre-functionalized starting materials. tcichemicals.comchim.it The use of directing groups within the substrate can guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. tcichemicals.comchim.it While palladium, rhodium, and iridium have been common catalysts, recent research has focused on more earth-abundant metals like cobalt. tcichemicals.comchim.it For azobenzene systems, the azo group itself can act as a directing group, facilitating functionalization at the ortho position of the phenyl rings. mdpi.com

Another approach involves synthesizing a functionalized precursor that is then used to build the final azobenzene derivative. For instance, a phosphoramidite (B1245037) derivative of this compound has been synthesized for incorporation into DNA strands. google.comrsc.org This involves creating the core this compound moiety with a suitable linker, which is then converted into a phosphoramidite for use in automated DNA synthesizers. google.comrsc.org This pre-functionalization strategy is essential for the modular integration of the photoswitch into biomolecules.

Nucleophilic aromatic substitution (SNAr) offers another route for functionalization, particularly on electron-deficient aromatic rings. This has been demonstrated in the synthesis of arylazoindazoles, where a fluorinated ring provides a handle for subsequent, selective nucleophilic displacement reactions, allowing for property tuning. acs.org

Modular Approaches for Integration into Supramolecular Architectures and Functional Materials

The concept of modularity, where well-defined molecular building blocks are assembled into larger, functional systems, is central to supramolecular chemistry and materials science. mappingignorance.orgresearchgate.net this compound is an excellent modular component due to its robust photoswitching capabilities, which can be used to control the properties of the resulting superstructures.

The introduction of methyl groups at the 2' and 6' positions significantly enhances the thermal stability of the cis-form, making this compound a highly effective photo-regulator. rsc.org This property has been harnessed in various applications:

Photoregulation of DNA: When incorporated into oligonucleotides, this compound can control DNA hybridization through light-induced conformational changes. rsc.org Its near-quantitative switching allows for precise control over DNA-based nanostructures and machines. limes-institut-bonn.de For example, it has been used as a light-triggered switch to control the mobility of a macrocycle in a DNA rotaxane, reversibly changing the system from a static pseudorotaxane to a dynamic rotaxane. limes-institut-bonn.deacs.org

Photoresponsive Materials: The significant geometric change that accompanies the isomerization of this compound can be translated into macroscopic effects in materials. It has been used as a crosslinker to create shape-persistent liquid crystal elastomers (azo-LCEs). acs.org The stable cis conformation of the this compound crosslinker allows for the creation of materials that can undergo light-induced, stepwise deformation. acs.org

Supramolecular Polymers: Azobenzenes are common building blocks in light-responsive supramolecular polymers. researchgate.net These polymers are formed through non-covalent interactions between monomers. researchgate.net By incorporating a photoswitchable unit like this compound, the assembly and disassembly or the mechanical properties of the polymer can be controlled by light.

The integration of this compound is often achieved by first synthesizing a derivative with appropriate functional groups (e.g., phosphoramidites for DNA synthesis, or acrylates for polymer chemistry) that allow it to be covalently linked into the desired architecture. google.comacs.org This modular approach enables the rational design of "smart" materials and systems where the unique photochemical properties of this compound can be exploited to achieve dynamic function.

Table 2: Applications of this compound in Functional Systems.
Application AreaSystemFunction of this compoundKey Finding
DNA NanotechnologyDNA RotaxanePhotoswitchable stopper unitReversible and nearly quantitative light-induced control of macrocycle mobility. limes-institut-bonn.deacs.org
Biomolecular RegulationModified OligonucleotidesPhoto-regulator of hybridizationHigh thermal stability of the cis-form allows for efficient photoregulation. rsc.org
Advanced MaterialsLiquid Crystal ElastomersPhotoresponsive crosslinkerEnables shape-persistence and light-induced stepwise deformation. acs.org
Nucleic Acid-based AssembliesFunctionalized DNA MotifsModular photoswitchIncorporated as a phosphoramidite for automated synthesis of photoresponsive DNA. google.comrsc.org

Photophysical and Photochemical Dynamics of 2,6 Dimethylazobenzene

Elucidation of Reversible trans-cis Photoisomerization Pathways

The hallmark of azobenzene (B91143) photochemistry is the reversible isomerization between the thermally stable trans (E) isomer and the metastable cis (Z) isomer. beilstein-journals.org This process can be triggered by light, with the trans-to-cis conversion typically induced by UV light (around 320–350 nm) and the reverse cis-to-trans reaction achievable with visible light (around 400–450 nm) or through thermal relaxation. beilstein-journals.org The introduction of methyl groups at the 2 and 6 positions of one of the phenyl rings in 2,6-dimethylazobenzene introduces steric hindrance that modulates these isomerization pathways.

Characterization of Photoinduced Isomerization Kinetics

The kinetics of the photoinduced isomerization of this compound have been investigated using techniques such as femtosecond transient absorption spectroscopy. Semiclassical dynamics simulations have shown that upon excitation with a 50 fs laser pulse, the trans-to-cis isomerization proceeds via a rotational path. researchgate.net The molecule reaches a perpendicular conformation (90° dihedral angle) at approximately 600 fs and completes the isomerization to the cis structure (0° dihedral angle) in about 900 fs. researchgate.net This process is initiated by a ππ* excitation. researchgate.net

For a related derivative, 4-carboxy-2′,6′-dimethylazobenzene, excitation to the S2 state is followed by an ultrafast internal conversion to the S1 state. researchgate.net From the S1 state, a small fraction (~1.5%) of the molecules isomerize to the cis form within approximately 6 picoseconds. researchgate.net The majority, however, return to the trans ground state. researchgate.net

The quantum yield for the trans-to-cis photoisomerization of a derivative, 4-carboxy-2′,6′-dimethylazobenzene, has been determined to be 0.094, which is slightly lower than that of unsubstituted azobenzene. researchgate.net

Investigation of Photostationary States

Upon irradiation at a specific wavelength, a photostationary state (PSS) is reached, which is a dynamic equilibrium between the trans and cis isomers. The composition of the PSS depends on the excitation wavelength and the absorption spectra of the two isomers. For azobenzene derivatives, irradiation in the UV region (e.g., 365 nm) typically leads to a PSS rich in the cis isomer. nih.govscispace.com Conversely, irradiation with visible light shifts the equilibrium back towards the trans isomer. beilstein-journals.org For some azobenzene derivatives, the PSS can contain over 95% of the cis isomer upon UV irradiation. scispace.com The specific composition of the PSS for this compound can be determined by spectroscopic methods like 1H NMR by integrating the signals corresponding to each isomer. rsc.org

Analysis of Thermal cis-trans Isomerization and State Stability

In the absence of light, the metastable cis isomer of azobenzenes can thermally revert to the more stable trans isomer. The rate of this thermal relaxation is a critical parameter for applications that require a long-lived cis state.

Determination of Thermal Relaxation Rates

The thermal cis-to-trans isomerization follows first-order kinetics. oup.com The rate constants and activation parameters for this process can be determined by monitoring the spectral changes over time at various temperatures. oup.com For some substituted azobenzenes, the half-life of the cis isomer can range from milliseconds to days. beilstein-journals.org The introduction of methyl groups at the 2 and 6 positions has a significant impact on this thermal stability.

CompoundHalf-life of cis-isomerConditions
2',6'-Dimethylazobenzene derivativeSignificantly improved-
This compound derivativeNot significantly improved-
Unsubstituted Azobenzene~2 days mdpi.com
Azobenzene derivative L182.3 hoursat 298.15 K mdpi.com

This table presents a selection of thermal relaxation data for different azobenzene derivatives to provide context for the effects of substitution.

Factors Governing the Thermal Stability of the cis-Isomer

The thermal stability of the cis-isomer is influenced by both electronic and steric factors. The mechanism of thermal isomerization can proceed via either a rotation or an inversion pathway. mdpi.com The inversion mechanism involves a linear transition state, while the rotational pathway proceeds through a dipolar transition state. mdpi.com Solvent polarity and steric hindrance can favor one mechanism over the other. mdpi.com

For this compound, the methyl groups introduce significant steric hindrance. Interestingly, the position of these methyl groups is crucial. In 4-carboxy-2',6'-dimethylazobenzene, where the methyl groups are on the distal ring relative to the carboxyl group, the thermal stability of the cis form is greatly improved. nih.gov However, in 4-carboxy-2,6-dimethylazobenzene, the stability is not significantly enhanced. nih.gov This difference is attributed to the steric hindrance between the lone pair electrons of the nitrogen atom and the methyl groups on the distal benzene (B151609) ring, which retards the inversion process. nih.gov

Mechanisms of Photoisomerization at the Molecular Level

The photoisomerization of azobenzenes can occur through different electronic excited states and mechanistic pathways. Excitation into the S2 (ππ) state is a common route for trans-to-cis isomerization. researchgate.netcsic.es This is typically followed by a rapid internal conversion to the S1 (nπ) state, from which the isomerization proceeds. researchgate.netclaudiozannoni.it

Semiclassical dynamics simulations indicate that for this compound, the isomerization from both trans to cis and cis to trans follows a rotational pathway upon ππ* excitation. researchgate.net This involves a change in the C-N-N-C dihedral angle. researchgate.net The substitution with methyl groups is found to significantly affect the dynamics of this process. researchgate.net

Conical Intersections and Excited State Dynamics

The introduction of methyl groups at the 2 and 6 positions of one of the phenyl rings in azobenzene alters the excited-state landscape and the accessibility of conical intersections (CIs). CIs are points of degeneracy between electronic states that facilitate ultra-fast, non-radiative decay back to the ground state. maplesoft.comnih.gov This process is crucial for the trans-cis isomerization.

Upon photoexcitation, typically to the S2(ππ) state, the this compound molecule undergoes rapid internal conversion to the S1(nπ) state. researchgate.net It is from this S1 state that the key isomerization dynamics occur. Theoretical calculations and experimental observations suggest that the isomerization of azobenzene derivatives primarily proceeds through the S1 state, regardless of the initial excitation. researchgate.net

The presence of bulky ortho substituents can sterically hinder the out-of-plane deformations necessary to access the conical intersection between the lowest excited state and the ground state. researchgate.net This can lead to a longer excited-state lifetime compared to unsubstituted azobenzene. Dynamic simulations indicate that these intersections are typically accessed within femtoseconds to picoseconds after excitation. rsc.org The pathway to and through the conical intersection dictates the efficiency and speed of the isomerization process. For instance, Jahn-Teller distortions on the first excited state can drive the molecule directly towards a conical intersection. rsc.org

Contributions of Inversion and Rotational Pathways

Two primary mechanisms are proposed for the photoisomerization of azobenzenes: rotation around the N=N double bond and inversion (or in-plane) movement of one of the phenyl rings. txst.edu The relative contribution of these pathways is a subject of ongoing research and is highly dependent on the specific molecular structure and its environment. rsc.org

For this compound, semiclassical dynamics simulations suggest that the molecule predominantly follows a rotational path for both the trans-to-cis and cis-to-trans isomerization processes. researchgate.net The steric hindrance from the ortho-methyl groups can inhibit in-plane rotation, making the out-of-plane rotation a more favorable pathway. txst.edu

The isomerization dynamics are significantly affected by this substitution. The time required to complete a trans-cis isomerization cycle is longer for this compound compared to azobenzene and 2-methylazobenzene. researchgate.net This is attributed to the steric clash that must be overcome during the rotational motion.

Influence of Structural Modifications on Photochromic Performance

The photochromic properties of azobenzenes, such as their absorption spectra, quantum yields, and thermal stability of the isomers, can be finely tuned by structural modifications.

Steric Hindrance Effects of Ortho-Methyl Substituents

The introduction of methyl groups at the ortho positions (2 and 6) of an azobenzene derivative introduces significant steric hindrance. quora.comwikipedia.org This steric strain has several important consequences for the photochromic performance of this compound.

Thermal Stability of the Cis Isomer: One of the most notable effects of ortho-methylation is the increased thermal stability of the cis-isomer. rsc.org The steric clash between the methyl groups and the other phenyl ring destabilizes the planar trans-state, making the thermal reversion from cis to trans slower.

Photoregulation Ability: The presence of ortho-methyl groups in 2',6'-dimethylazobenzene derivatives has been shown to enhance their ability to photoreversibly control systems like DNA hybridization. researchgate.netrsc.org

Isomerization Dynamics: As mentioned previously, steric hindrance influences the isomerization pathway and kinetics. Semiclassical dynamics simulations show that the time for a complete trans-cis isomerization cycle follows the order: this compound > 2,2'-dimethylazobenzene (B3054138) > 2-methylazobenzene > azobenzene. researchgate.net

The table below summarizes the impact of ortho-methylation on the isomerization times based on simulation studies.

CompoundRelative Time for trans-cis Isomerization Cycle
AzobenzeneFastest
2-MethylazobenzeneSlower
2,2'-DimethylazobenzeneEven Slower
This compoundSlowest

This table is based on findings from semiclassical dynamics simulations. researchgate.net

Electronic Modulation by Additional Functional Groups

In addition to steric effects, the electronic properties of the azobenzene core can be modulated by introducing other functional groups. These groups can be electron-donating or electron-withdrawing and can be placed at various positions on the phenyl rings.

Electron-Donating and Withdrawing Groups: Attaching electron-donating groups (like -OCH3) or electron-withdrawing groups (like -NO2) can alter the energy levels of the π and n orbitals involved in the photoisomerization process. researchgate.netlibretexts.org This, in turn, affects the absorption spectra (λmax) of the trans and cis isomers. For example, substituting all four ortho positions with methoxy (B1213986) groups can lead to a significant red shift of the n-π* band of the trans isomer. acs.org

Tuning Photophysical Properties: Such electronic modifications can be used to tune the wavelengths required for photoswitching. This is particularly important for applications in biological systems where UV light can be damaging. acs.org By shifting the absorption bands to the visible or even near-infrared (NIR) region, the utility of these molecular switches can be greatly expanded. beilstein-journals.org

Fluorescence: While most azobenzene derivatives are non-fluorescent due to the efficient photoisomerization pathway, certain structural modifications, such as ortho-metalation or the introduction of specific silyl (B83357) groups, can induce fluorescence. rsc.org This opens up possibilities for creating photoisomerizable fluorophores.

The strategic placement of functional groups allows for the rational design of this compound derivatives with tailored photochromic and electronic properties for specific applications.

Advanced Spectroscopic and Spectro Dynamic Characterization Methodologies

Ultrafast Time-Resolved Spectroscopy for Isomerization Dynamics

Ultrafast time-resolved spectroscopy is indispensable for tracking the rapid molecular transformations that occur during the photoisomerization of 2,6-dimethylazobenzene. These techniques allow researchers to observe the fleeting intermediate states and determine the precise timescales of the photochemical events, which occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) scales.

Femtosecond transient absorption spectroscopy has been employed to elucidate the photoisomerization processes of azobenzene (B91143) derivatives, including those structurally similar to this compound. For instance, studies on 4-carboxy-2′,6′-dimethylazobenzene provide a clear window into the dynamics following electronic excitation. researchgate.net

Upon excitation with a femtosecond laser pulse to the S₂ (ππ*) state, the molecule undergoes a series of rapid relaxation and isomerization steps. researchgate.net The initial S₂ excited state is exceedingly short-lived. researchgate.net Subsequent internal conversion to the S₁ state and passage through an intermediate or "bottleneck" state precede the formation of the cis isomer. researchgate.net The entire isomerization process to the ground-state cis form is completed within approximately 6 picoseconds. researchgate.net Semiclassical dynamics simulations support that the photoisomerization of this compound follows a rotational path from the trans to the cis configuration. researchgate.net

Detailed analysis of the transient absorbance changes allows for the construction of a kinetic model of the isomerization process. researchgate.net

Table 1: Transient Species and Lifetimes in the Photoisomerization of a this compound Derivative

State/Process Characteristic Time Description
S₂ State Lifetime ~450 fs The initial lifetime of the S₂ (ππ*) excited state following photoexcitation. researchgate.net
Internal Conversion (S₂ → S₁) < 1 ps Rapid, non-radiative transition from the S₂ to the S₁ electronic state. researchgate.net

This interactive table summarizes the key kinetic parameters determined from femtosecond transient absorption studies on a closely related derivative, 4-carboxy-2′,6′-dimethylazobenzene. researchgate.net

Azobenzene and many of its derivatives are typically non-fluorescent or very weakly fluorescent. This is because the excited-state energy is efficiently channeled into the productive photoisomerization process, a rapid non-radiative decay pathway that outcompetes fluorescence emission.

However, innovative molecular design has shown that fluorescence can be "switched on" in azobenzene systems. Research on silylated azobenzene derivatives has demonstrated that introducing intramolecular nitrogen-silicon (N···Si) coordination can alter the electronic structure sufficiently to induce fluorescence. rsc.org In these compounds, the lowest singlet excited state becomes the allowed π,π* transition, rather than the forbidden n,π* transition typical for azobenzenes. rsc.org This change, coupled with a more rigid conformation provided by the N···Si coordination, makes radiative decay (fluorescence) a competitive process. rsc.org The (E)-2,2′-bis(trifluorosilyl)azobenzene derivative, for example, fluoresces with a yellow-green color at room temperature. rsc.org This fluorescence is quenched upon photoisomerization to the (Z)-isomer, which lacks the N···Si coordination. rsc.org While direct femtosecond fluorescence studies on this compound are limited due to its non-emissive nature, the study of its silylated derivatives opens avenues for creating photoisomerizable fluorophores. rsc.org

Femtosecond Absorption Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric States and Interactions

NMR spectroscopy is a powerful tool for characterizing the distinct isomeric states (trans and cis) of this compound in solution. It provides detailed information on the molecule's conformation and the steric and electronic effects of its substituents.

¹H NMR spectroscopy allows for clear differentiation and quantification of the trans and cis isomers of this compound. The chemical shifts of the aromatic protons are particularly sensitive to the molecule's geometry. The transition from the relatively planar trans isomer to the non-planar cis isomer leads to significant changes in the proton environment, resulting in distinct signals for each state. uni-marburg.de By integrating the aromatic proton signals, typically found in the 6.8 ppm to 8.1 ppm range, the trans/cis ratio in a photostationary state can be accurately calculated. uni-marburg.de

Furthermore, ¹H NMR analysis has been crucial in understanding the steric interactions introduced by the ortho-methyl groups. researchgate.netnagoya-u.ac.jp In studies where 2',6'-dimethylazobenzene moieties are incorporated into DNA duplexes, NMR analysis reveals that the methyl groups in the trans form can stabilize the duplex through stacking interactions. researchgate.netnagoya-u.ac.jp Conversely, upon isomerization to the cis form, the non-planar structure and the protruding methyl groups introduce significant steric hindrance, which destabilizes the duplex. researchgate.netnagoya-u.ac.jpmaynoothuniversity.ie

Table 2: Illustrative ¹³C NMR Chemical Shifts for an Azobenzene Derivative

Carbon Atom Chemical Shift (δ, ppm)
C1 (C-N=) 151.1
C2/C3 (Aromatic) 123.0 / 129.9
C4 (C-CH₃) 141.7
C5 (Methyl) 21.7
C6 (C-N=) 153.2
C7/C8 (Aromatic) 121.9 / 134.2
C9 (C-Si) 144.3

This interactive table shows representative ¹³C NMR data for 4-methyl-4'-(trimethylsilyl)azobenzene, demonstrating the type of information obtained from this analysis. uni-kiel.de

For silylated derivatives of azobenzenes, ²⁹Si NMR spectroscopy is a uniquely informative technique. It is particularly sensitive to the coordination environment of the silicon atom. rsc.org This method has been instrumental in proving the existence of intramolecular N···Si coordination in certain 2,2'-disilylazobenzene derivatives in solution. rsc.org

The formation of a dative N···Si bond causes a significant upfield shift in the ²⁹Si NMR signal compared to a non-coordinated silicon atom in a similar chemical environment (e.g., in fluorodimethylsilylbenzene). rsc.org The magnitude of this change in chemical shift (Δδ) provides a semi-quantitative measure of the strength of the coordination in solution. rsc.org For example, in (E)-4,4′-dimethyl-2,2′-bis(fluorodimethylsilyl)azobenzene, the observed ²⁹Si chemical shift is significantly different from the reference compound, indicating coordination. rsc.org Upon isomerization to the Z isomer, this coordination is broken, and the chemical shift returns to a value close to that of the non-coordinated reference compound. rsc.org

Table 3: ²⁹Si NMR Chemical Shifts and Evidence of N···Si Coordination in a Silylated Azobenzene

Compound δ(²⁹Si) in CDCl₃ (ppm) Δδ vs. Reference (ppm) Coordination in Solution
(E)-4,4′-Dimethyl-2,2′-bis(fluorodimethylsilyl)azobenzene 1.1 -18.7 Yes
(Z)-4,4′-Dimethyl-2,2′-bis(fluorodimethylsilyl)azobenzene 22.2 +2.4 No

This interactive table summarizes ²⁹Si NMR data for a disilyl-azobenzene derivative, highlighting how chemical shifts reveal the presence or absence of intramolecular N···Si coordination in the E and Z isomers. rsc.org

<sup>13</sup>C NMR Chemical Shift Studies and Substituent Effects

Electronic Absorption Spectroscopy for Photochromic Transitions

Electronic absorption spectroscopy is a fundamental technique to probe the photoisomerization of azobenzene derivatives. The process involves monitoring changes in the electronic absorption spectra upon irradiation with light of specific wavelengths, which induces the transformation between the trans (E) and cis (Z) isomers.

UV-Visible Spectrophotometry of π-π* and n-π* Bands

The electronic spectrum of azobenzene and its derivatives is characterized by two main absorption bands in the ultraviolet-visible (UV-Vis) region. mostwiedzy.pl A high-intensity band, typically found in the UV region, is assigned to the π-π* transition, while a lower-intensity band in the visible region corresponds to the n-π* transition. mostwiedzy.pl The n-π* transition originates from the excitation of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital.

In the case of this compound and related derivatives, the trans isomer typically exhibits a strong π-π* absorption band around 320 nm and a weaker n-π* band near 450 nm. mostwiedzy.plucl.ac.uk The introduction of methyl groups at the ortho positions, as in this compound, can influence the electronic properties and, consequently, the absorption maxima. For instance, studies on similar substituted azobenzenes have shown that electron-donating groups can cause a bathochromic (red) shift of the absorption bands. rsc.org

Upon irradiation with UV light (e.g., 365 nm), the trans-to-cis isomerization occurs. mostwiedzy.plnih.gov This transformation is spectroscopically observed as a decrease in the intensity of the π-π* band and an increase in the intensity of the n-π* band. mostwiedzy.plrsc.org The reverse cis-to-trans isomerization can be triggered by irradiation with visible light (e.g., 436 nm) or by thermal relaxation in the dark. mostwiedzy.plrsc.org

Table 1: Typical UV-Vis Absorption Maxima for Azobenzene Derivatives

Isomer Transition Typical Wavelength (nm)
trans π-π* ~320
trans n-π* ~450
cis π-π* Shifted to shorter wavelengths
cis n-π* Increased intensity

This table presents generalized data for azobenzene-type molecules. Specific values for this compound may vary depending on the solvent and substitution pattern.

Hypochromic and Hyperchromic Effects During Isomerization

The changes in the absorption bands during the isomerization of this compound are described by hypochromic and hyperchromic effects. A hypochromic effect refers to a decrease in absorbance, while a hyperchromic effect signifies an increase in absorbance.

During the trans-to-cis photoisomerization induced by UV light, a significant hypochromic effect is observed for the π-π* transition band. mostwiedzy.plnih.gov Concurrently, the n-π* transition band typically exhibits a hyperchromic effect, although it is often less pronounced. mostwiedzy.plnih.gov These spectral changes are characteristic of the isomerization process in azo compounds. nih.gov Conversely, the thermally or photochemically induced cis-to-trans back-isomerization results in a hyperchromic effect on the π-π* band as the more stable trans isomer is regenerated. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiroptical Switching

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-handed circularly polarized light. aps.orgmdpi.com While this compound itself is not chiral, it can be incorporated into chiral structures or supramolecular systems. In such cases, CD spectroscopy can be used to monitor changes in the chirality of the system upon photoisomerization of the azobenzene unit.

Mass Spectrometry (e.g., MALDI-TOF MS) for Structural Confirmation in Complex Systems

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the structure of chemical compounds. creative-proteomics.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of large and complex molecules, including those incorporating azobenzene units. autobio.com.cnmdpi.com

In the context of this compound research, MALDI-TOF MS can be employed to:

Confirm the synthesis of this compound and its derivatives by providing accurate molecular weight information.

Characterize complex systems where this compound is integrated, such as polymers, dendrimers, or self-assembled monolayers. mostwiedzy.pl

Analyze host-guest complexes involving azobenzene derivatives, helping to determine the stoichiometry of the complex. mostwiedzy.pl

For instance, studies on macrocyclic compounds containing azobenzene units have utilized mass spectrometry to confirm the formation of complexes with metal cations. mostwiedzy.pl While MALDI-TOF MS does not directly probe the photoisomerization process in real-time like UV-Vis spectroscopy, it is an indispensable tool for the initial structural verification and subsequent analysis of the complex chemical systems in which this compound is a key functional component. nih.gov

Applications in Supramolecular Chemistry and Advanced Materials Science

Photoresponsive Molecular Switches and Devices

The core of 2,6-dimethylazobenzene's utility lies in its function as a molecular switch. researchgate.net This light-sensitive molecule can be cycled between two distinct geometric and electronic isomers, the stable trans form and the metastable cis form, using specific wavelengths of light. This reversible process forms the basis for a variety of light-driven molecular devices.

Design and Operation Principles of Light-Driven Switches

The switching mechanism of this compound is predicated on its photoisomerization. The more stable trans isomer, with a nearly planar structure, can be converted to the bent, higher-energy cis isomer by irradiation with UV light (typically around 365 nm). magtech.com.cnunt.edu The reverse transformation, from cis back to trans, can be triggered by visible light or occurs thermally. unt.edu The introduction of methyl groups at the 2 and 6 positions of one of the phenyl rings significantly enhances its performance as a photoswitch. rsc.org This substitution increases the thermal stability of the cis isomer, preventing spontaneous back-isomerization and allowing the "switched" state to be maintained for longer periods. rsc.org This enhanced stability is crucial for the development of reliable molecular devices. rsc.org

The distinct geometries of the trans and cis isomers lead to significant changes in molecular shape and dipole moment. mcgill.ca The distance between the 4 and 4' positions of the azobenzene (B91143) core decreases from approximately 0.99 nm in the trans state to 0.55 nm in the cis state. mcgill.ca This substantial geometric change is the primary driver for the macroscopic effects observed in materials incorporating this compound.

Integration into Polymer Systems and Gels

The incorporation of this compound units into polymer chains and gel networks allows for the translation of molecular-level switching into macroscopic material responses. nih.gov These photoresponsive materials have shown potential in a range of applications, from soft robotics to controlled drug delivery.

Supramolecular hydrogels are three-dimensional networks formed through non-covalent interactions. d-nb.infobohrium.com By incorporating this compound as a photoresponsive guest molecule and a host molecule like α-cyclodextrin, it is possible to create hydrogels that change their properties in response to light. magtech.com.cnd-nb.info The trans isomer of this compound can form a stable inclusion complex with the hydrophobic cavity of α-cyclodextrin, acting as a cross-linker in the hydrogel network. d-nb.info Upon irradiation with UV light, the azobenzene isomerizes to its cis form. The bent shape of the cis isomer disrupts the host-guest interaction, leading to the dissociation of the complex and a weakening of the hydrogel network. d-nb.info This process can induce a reversible swelling and de-swelling of the hydrogel. d-nb.info

This light-induced change in the hydrogel's cross-linking density can be harnessed to create photoresponsive actuators. magtech.com.cn An actuator is a device that converts energy into mechanical motion. In the case of these hydrogels, the change in swelling state can be used to perform work. For example, a plate-shaped hydrogel can be made to bend in water by selectively irradiating one side with UV light. magtech.com.cn The subsequent application of visible light restores the trans isomer, allowing the hydrogel to return to its original shape. magtech.com.cn

The mechanism behind this deformation involves the contraction and expansion of the polymer chains. The trans-to-cis isomerization causes a shortening of the azobenzene unit, which, when the molecules are appropriately aligned, leads to a contraction of the polymer. mcgill.ca The reverse cis-to-trans isomerization results in an expansion. This photomechanical effect has been demonstrated in various polymer systems, including liquid crystal elastomers, where the high degree of molecular order amplifies the macroscopic response. acs.org

Photoresponsive Supramolecular Hydrogels and Actuators

Supramolecular Systems and Host-Guest Interactions

The ability of this compound to change its shape and binding affinity upon photoisomerization makes it a powerful tool for controlling supramolecular systems. escholarship.org Host-guest chemistry, which involves the formation of complexes between a host molecule with a cavity and a smaller guest molecule, is a key area where this photoswitch has been effectively utilized. thno.orgmdpi.combeilstein-journals.org

Control of Molecular Encapsulation and Release via Photoisomerization

A primary application of photoresponsive host-guest systems is the controlled encapsulation and release of molecules. nih.govnih.gov By designing a system where the trans isomer of this compound acts as a guest that binds strongly to a host molecule, and the cis isomer binds weakly or not at all, light can be used as an external trigger to control the release of the guest.

For example, this compound can be incorporated into a DNA nanostructure designed to bind a drug molecule. nih.gov The photoisomerization of the azobenzene moiety can induce a conformational change in the DNA structure, leading to the release of the entrapped drug. nih.gov This approach offers precise spatial and temporal control over drug delivery, a significant advantage in chemotherapy. nih.gov

In a similar vein, rotaxanes, which are mechanically interlocked molecules consisting of a macrocycle threaded onto a linear axle, can be controlled using this compound. By functionalizing the axle with this photoswitch, the mobility of the macrocycle can be controlled by light. acs.org In one state, the macrocycle is free to move along the axle, while in the other, its movement is restricted. acs.org This light-triggered control of molecular motion has potential applications in the development of sophisticated molecular machines. acs.org

The table below summarizes the key characteristics and applications of this compound in the discussed contexts.

Featuretrans-2,6-Dimethylazobenzenecis-2,6-DimethylazobenzeneApplication
Geometry PlanarBentMolecular Switching researchgate.net
Stability Thermally stableMetastableInformation Storage
Host-Guest Binding (with α-cyclodextrin) StrongWeak/NoneControlled Release magtech.com.cnd-nb.info
Effect on Polymer Chains ExtendedContractedPhotoactuation mcgill.caacs.org
Switching Wavelength (to this form) Visible LightUV LightPhotoresponsive Materials nih.gov

Interactions with Macrocyclic Hosts (e.g., Cyclodextrins, Pillararenes)

The interaction between photoswitchable guest molecules like this compound and macrocyclic hosts is a cornerstone of supramolecular chemistry. These interactions are driven by non-covalent forces and can be modulated by light, leading to reversible changes in the host-guest complex.

Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. beilstein-journals.org They can encapsulate hydrophobic guest molecules, a process influenced by size and shape complementarity. wiserpub.com Methylated β-cyclodextrins, such as Heptakis(2,6-di-O-methyl)-β-cyclodextrin, are often used to enhance solubility and modify guest interactions. nih.govmpbio.comnih.gov The photoisomerization of an azobenzene derivative can alter its fit within the CD cavity. magtech.com.cn For instance, the linear trans isomer may bind effectively, while the bent cis isomer is expelled. This differential binding is the basis for creating photoswitchable supramolecular systems. When azobenzene is used as a linker between two β-CD units, the isomerization from trans to cis changes the distance between the two CD cavities, which can modulate the cooperative binding of ditopic guests. beilstein-journals.org

Pillararenes: Pillararenes are a class of macrocyclic hosts with a pillar-shaped, electron-rich aromatic cavity. nih.gov Their structure makes them excellent hosts for various guest molecules, with binding driven by hydrophobic, C–H···π, and electrostatic interactions. nih.govmdpi.com Water-soluble pillararenes, often bearing charged groups on their rims, can form stable complexes with guests in aqueous solutions. nih.govmdpi.com The binding affinity can be exceptionally high, influenced by both the hydrophobic nature of the guest's alkyl chain and electrostatic interactions with the pillararene's portals. nih.gov While direct studies detailing the interaction of this compound with pillararenes are not as prevalent as those with cyclodextrins, the principles of host-guest chemistry suggest a strong potential for photoswitchable systems. The change in geometry and polarity of this compound upon isomerization would predictably modulate its binding within the pillararene cavity, offering a mechanism for creating light-responsive materials. mdpi.com

Modulation of Guest Binding Properties by Light

The light-induced trans-cis isomerization of this compound is a powerful tool for reversibly controlling molecular recognition and assembly. The two isomers possess distinct shapes, sizes, and dipole moments, which leads to significant differences in their binding affinities for host molecules.

When a this compound derivative is a guest, its trans form, being more linear and hydrophobic, typically fits well within the cavity of a macrocyclic host like a cyclodextrin. scispace.com Upon irradiation with UV light, it converts to the bulkier, more polar cis isomer. This change in shape and polarity often leads to its expulsion from the host cavity. scispace.com This process can be reversed by irradiating with visible light, which converts the molecule back to the trans isomer, allowing it to re-bind with the host. This reversible binding and unbinding can be used to control the encapsulation of other molecules. For example, in a system containing a photoswitchable guest and a secondary guest, light can be used to trigger the release of one guest and the encapsulation of another, effectively creating a supramolecular switch. scispace.com

This principle has been demonstrated in systems where an azobenzene-capped β-cyclodextrin modulates guest binding. The trans configuration results in a smaller cavity that binds a single guest molecule, whereas the light-induced cis configuration creates an enlarged cavity capable of binding two guest molecules. scispace.com This light-driven modulation of host-guest interactions is fundamental to the development of photoswitchable catalysts, drug delivery systems, and molecular machines.

Bio-Inspired Supramolecular Devices

The ability to control biological processes with the precision of light is a major goal in biotechnology. This compound has emerged as a key photoswitch for constructing bio-inspired devices that regulate the function of biomolecules like DNA.

Photo-Regulation of DNA Hybridization and Dissociation

Incorporating this compound into oligonucleotides allows for the photocontrol of DNA duplex formation and dissociation. nih.gov The strategy involves covalently attaching the azobenzene moiety to the DNA backbone. In its stable trans form, the azobenzene intercalates between base pairs or sits (B43327) within a groove, stabilizing the DNA duplex. Upon irradiation with UV light (typically around 350 nm), the azobenzene isomerizes to the cis form. The bent and sterically bulky nature of the cis isomer disrupts the helical structure of the DNA, leading to a significant decrease in the duplex's melting temperature (Tₘ) and causing it to dissociate. nih.gov This process is reversible; irradiation with visible light (typically >450 nm) switches the azobenzene back to the trans form, promoting re-hybridization of the DNA strands. nih.gov

The use of this compound is particularly advantageous over unsubstituted azobenzene. The methyl groups in the ortho positions enhance the stability of the trans isomer and further destabilize the cis isomer within the duplex due to steric hindrance. nih.gov This results in a larger light-induced change in melting temperature (ΔTₘ) and more efficient and nearly quantitative switching, making it a robust photo-regulator for DNA functions. nih.govnih.gov

PropertyUnmodified AzobenzeneThis compound
Switching Efficiency ModerateHigh, nearly quantitative nih.gov
Duplex Destabilization (cis) SignificantMore significant due to steric hindrance nih.gov
Thermal Stability (cis) LowerGreatly improved nih.gov
ΔTₘ upon Isomerization ModerateLarger nih.gov

Aptamer-Based Nanoconstructs for Triggered Release

Aptamers, which are short, single-stranded DNA or RNA molecules, can be designed to bind to specific targets. When combined with photoswitchable molecules like this compound, they can be used to create sophisticated drug delivery systems. nih.govnih.govinnovareacademics.in These nanoconstructs are designed for receptor-mediated targeting and light-triggered release of therapeutics. nih.govresearchgate.net

In one notable example, multiple 2',6'-dimethylazobenzene units were incorporated into a doxorubicin-binding DNA aptamer. nih.govresearchgate.net This assembly was then integrated into a lipid-based nanostructure that could target the cMet receptor, which is overexpressed in certain cancer cells. nih.govresearchgate.net The this compound moieties act as triggers; upon irradiation with UV light (around 345 nm), they isomerize from the trans to the cis form. researchgate.net This conformational change in the azobenzene units disrupts the structure of the aptamer, leading to the release of the intercalated doxorubicin (B1662922). researchgate.netgoogle.com This approach allows for the selective delivery and release of a potent chemotherapeutic agent directly at the target site, which was shown to enhance cell mortality in cMet-expressing tumor cells upon UV exposure. nih.gov

Table 2: Components of a Light-Triggered Aptamer Nanoconstruct

Component Function
cMet-binding aptamer Targets the nanoconstruct to cancer cells overexpressing the cMet receptor.
Doxorubicin-binding DNA motif Sequesters the chemotherapeutic drug doxorubicin.
2',6'-Dimethylazobenzene Acts as a photoswitch to trigger the release of doxorubicin upon light irradiation. researchgate.net
Lipid scaffold Facilitates self-assembly into a stable nanostructure and improves serum nuclease resistance. researchgate.net

Surface-Confined Systems

The ability of this compound to undergo reversible photoisomerization makes it an excellent candidate for modifying surface properties in a controlled manner. When anchored to a surface, the conformational changes of the azobenzene molecules can be harnessed to alter the macroscopic properties of the material, such as wettability and adhesion. rsc.org

Self-Assembled Monolayers (SAMs) for Photoresponsive Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. wikipedia.org By functionalizing the molecules within the SAM with photoresponsive units like this compound, it is possible to create surfaces whose properties can be switched with light. researchgate.netchemrxiv.org

Research has shown that azobenzene derivatives can be incorporated into SAMs on gold surfaces. researchgate.netacs.org The photoisomerization of the azobenzene units within the SAM leads to significant changes in the surface properties. For example, the trans-to-cis isomerization can alter the surface polarity and, consequently, the contact angle of water on the surface. rsc.orgacs.org The introduction of bulky substituents, such as the methyl groups in this compound, can be crucial for creating sufficient free volume within the densely packed SAM to allow for efficient and reversible isomerization. chemrxiv.org This strategy has been used to create low-density SAMs that exhibit dynamic changes in surface morphology, forming reversible "nanobumps" upon photoirradiation. chemrxiv.org These photoresponsive surfaces have potential applications in areas such as microfluidics, smart coatings, and molecular electronics. chemrxiv.orgacs.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Isomeric Geometries

Quantum chemical calculations are fundamental to understanding the electronic structure and the geometries of the different isomers of 2,6-dimethylazobenzene.

Density Functional Theory (DFT) Optimization of Conformers

Density Functional Theory (DFT) has become a widely used tool for optimizing the geometries of various conformers of this compound due to its favorable balance of computational cost and accuracy. ohio-state.edu DFT calculations are employed to find the lowest energy structures of the trans and cis isomers, as well as to explore the potential energy landscape for different rotational conformers. chemrxiv.orgarxiv.orgkg.ac.rs The optimization process involves finding the minimum energy arrangement of the atoms in the molecule, providing key information about bond lengths, bond angles, and dihedral angles. wikipedia.orgliverpool.ac.ukresearchgate.net For instance, DFT has been used to study the impact of methyl group substitution on the planarity of the azobenzene (B91143) core. researchgate.netresearchgate.net The introduction of methyl groups at the 2 and 6 positions leads to steric hindrance that can influence the torsional angles between the phenyl rings and the central N=N bond.

A typical workflow for conformer identification involves generating a set of possible conformers, followed by geometry optimization using a chosen DFT functional and basis set. chemrxiv.org This allows for the determination of the relative energies of different conformers and the identification of the most stable structures. arxiv.orgkg.ac.rs

High-Level ab initio Calculations (e.g., CASSCF) for Potential Energy Surfaces

For a more accurate description of the electronic structure, particularly in cases where electron correlation is significant, high-level ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed. faccts.defaccts.de CASSCF is especially important for studying photochemical reactions, such as the trans-cis isomerization of this compound, as it can correctly describe the electronic states involved in the process, including excited states and regions of the potential energy surface where bond breaking and formation occur. faccts.dersc.org

CASSCF calculations are used to map out the potential energy surfaces (PESs) of the ground and excited states. rsc.orgmdpi.com The PES provides a detailed picture of how the energy of the molecule changes as its geometry is distorted, revealing the pathways for isomerization and identifying key features such as transition states and conical intersections. These calculations are more computationally demanding than DFT but offer a more reliable description of the complex electronic rearrangements that take place during photoisomerization. faccts.defaccts.de

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excited state properties of molecules like this compound. ohio-state.eduuci.educhemrxiv.orgrsc.org It is an extension of DFT that allows for the investigation of how the electron density of a molecule responds to a time-dependent perturbation, such as light. uci.eduresearchgate.net TD-DFT is widely used to predict the absorption spectra of molecules by calculating the vertical excitation energies and oscillator strengths of electronic transitions. ohio-state.edumcmaster.ca

For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as the n→π* and π→π* transitions, which are characteristic of azobenzene derivatives. researchgate.netresearchgate.net These calculations help in understanding how the methyl substituents affect the energies of these transitions and, consequently, the color and photochemical properties of the molecule. researchgate.netrsc.org While TD-DFT is a powerful tool, it has known limitations, particularly in accurately describing charge-transfer excited states, which can sometimes be a factor in substituted azobenzenes. chemrxiv.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Transitions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including the conformational transitions of this compound. nih.govchemrxiv.orgfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. unina.itutrgv.edu This allows for the exploration of the conformational landscape and the direct simulation of processes like the trans-cis isomerization. researchgate.netunibo.it

In the context of this compound, MD simulations can be used to investigate the dynamics of the isomerization process following photoexcitation. researchgate.net By combining MD with quantum mechanical calculations (QM/MM simulations), it is possible to model the electronic and structural changes that occur on very fast timescales. Semiclassical dynamics simulations have been used to study the photoisomerization cycle of this compound, revealing that the isomerization follows a rotational path and that the dynamics are significantly affected by the methyl substitution. researchgate.net These simulations show that the time for completing a trans-cis isomerization cycle is longer for this compound compared to unsubstituted azobenzene. researchgate.net

Correlation of Computational Data with Experimental Observations

A crucial aspect of computational chemistry is the correlation of calculated data with experimental findings. For this compound, theoretical predictions can be compared with experimental data from various spectroscopic techniques. For example, the absorption spectra predicted by TD-DFT calculations can be compared with experimentally measured UV-Vis spectra to validate the computational methodology. rsc.org Similarly, the calculated geometric parameters from DFT optimizations can be compared with data from X-ray crystallography.

The thermal stability of the cis isomer of this compound, which has been studied experimentally, can also be investigated computationally by calculating the energy barrier for the thermal cis-trans isomerization. rsc.org The rates of photoisomerization determined from semiclassical dynamics simulations have been correlated with the rates of surface relief grating formation in polymers containing this compound, providing a link between molecular-level dynamics and macroscopic material properties. researchgate.net

Computational Design of Novel this compound Derivatives with Tailored Properties

The insights gained from theoretical and computational studies of this compound can be leveraged for the rational design of new derivatives with specific, tailored properties. mdpi.comaps.orgrsc.org By systematically modifying the chemical structure of the molecule in silico, it is possible to predict how these changes will affect its photochemical and physical properties. For example, computational methods can be used to screen a library of potential derivatives to identify candidates with optimized absorption wavelengths, quantum yields for isomerization, or thermal stability of the cis isomer.

The design process can involve introducing different functional groups onto the phenyl rings of this compound and then using DFT and TD-DFT to calculate the resulting changes in electronic structure and absorption spectra. mdpi.com This computational pre-screening can guide synthetic efforts, saving time and resources by focusing on the most promising candidates for applications in areas such as molecular switches, data storage, and photopharmacology.

Future Directions and Perspectives in 2,6 Dimethylazobenzene Research

Development of Next-Generation Photo-Regulators with Enhanced Efficiency and Selectivity

A primary focus for future research is the rational design of 2,6-dimethylazobenzene derivatives to create next-generation photo-regulators with superior performance. Key goals include enhancing the quantum yield of photoisomerization and achieving higher selectivity in their response to specific wavelengths of light.

One promising avenue involves the strategic modification of the azobenzene (B91143) core. For instance, the introduction of different substituents at various positions on the phenyl rings can significantly alter the electronic and steric properties of the molecule. mdpi.commdpi.com This can lead to optimized absorption spectra, allowing for more efficient isomerization with lower-energy visible light, which is often more desirable for biological applications to minimize potential photodamage. acs.org Research has already shown that derivatives like 2',6'-dimethyl-4'-(methylthio)azobenzene can be isomerized with visible light, paving the way for more biocompatible photo-control. researchgate.net

Furthermore, the development of photo-regulators with orthogonal responses is a significant area of interest. This involves creating systems where different azobenzene derivatives can be independently controlled by distinct wavelengths of light. researchgate.net Such "color-selective" control would enable the simultaneous and independent regulation of multiple processes within a single system, opening up possibilities for more complex and sophisticated applications. researchgate.net

DerivativeKey FeaturePotential Advantage
2',6'-dimethyl-4'-(methylthio)azobenzeneIsomerization with visible lightReduced photodamage in biological systems acs.orgresearchgate.net
Orthogonally responsive azobenzenesIndependent control by different wavelengthsSimultaneous regulation of multiple functions researchgate.net

Exploration of Novel Supramolecular Assemblies and Systems

The self-assembly of this compound-containing molecules into complex, functional supramolecular structures is a rapidly expanding research area. researchgate.netnih.gov The light-induced conformational changes of the azobenzene unit can be harnessed to control the assembly and disassembly of these larger structures, leading to the creation of dynamic and responsive materials. researchgate.netnih.gov

Future work will likely focus on creating more intricate and hierarchical supramolecular systems. This could involve the design of multicomponent systems where this compound acts as a trigger to modulate the interactions between other molecular building blocks. chemrxiv.org For example, researchers have incorporated this compound into DNA nanostructures to create photo-responsive nano-pincettes and walkers, demonstrating the potential for precise control over molecular-scale movements. researchgate.netnagoya-u.ac.jp

The exploration of host-guest chemistry involving this compound is another promising direction. By incorporating the azobenzene moiety into a host molecule, the binding and release of a guest molecule can be controlled by light. This has significant implications for applications such as targeted drug delivery and controlled catalysis. researchgate.netnih.govmdpi.com

Supramolecular SystemControlling StimulusPotential Application
DNA nano-pincettes/walkersLight (UV/Visible)Molecular machines, Nanorobotics researchgate.netnagoya-u.ac.jp
Host-guest complexesLightControlled drug release, Catalysis researchgate.netnih.govmdpi.com
Self-assembling nanoconstructsLightTargeted therapeutics researchgate.netnih.gov

Expansion into Advanced Optoelectronic and Smart Material Applications

The photochromic properties of this compound make it an excellent candidate for the development of advanced optoelectronic devices and smart materials. thescipub.comolikrom.com Smart materials are materials that can respond to external stimuli, such as light, and change their properties in a controlled way. thescipub.comolikrom.com

In the realm of optoelectronics, this compound could be integrated into materials for optical data storage, where the trans and cis isomers represent two distinct states for writing and erasing information. mdpi.comrsc.org Its ability to be switched reversibly with light makes it suitable for rewritable optical media.

Furthermore, the development of "smart" surfaces and coatings incorporating this compound is a burgeoning field. These materials could change their properties, such as wettability, adhesion, or color, in response to light. olikrom.com For example, a surface could be designed to switch from hydrophobic to hydrophilic upon UV irradiation, enabling applications in microfluidics and self-cleaning materials. Researchers have also investigated the formation of surface relief gratings in polymers containing azobenzene derivatives, which can be controlled by light. researchgate.net

Application AreaPrinciple of OperationPotential Device/Material
OptoelectronicsLight-induced switching between two stable statesRewritable optical data storage mdpi.comrsc.org
Smart SurfacesPhoto-induced changes in surface properties (e.g., wettability)Self-cleaning coatings, Microfluidic devices olikrom.comresearchgate.net
Smart TextilesColor change in response to light or temperatureInteractive fabrics, Sensors olikrom.com

Synergistic Integration of Multiple Stimuli for Complex Functionalities

A key direction for future research is the design of systems that respond not just to light, but to multiple external stimuli in a synergistic or orthogonal manner. nih.gov This involves combining the photo-responsiveness of this compound with other stimuli-responsive moieties, such as those sensitive to temperature, pH, or specific chemical analytes. nih.gov

For example, a material could be designed to release a payload only when exposed to both UV light and a specific pH change. nih.gov This dual-gated approach would provide a higher level of control and specificity, which is particularly important for applications like targeted drug delivery where premature release must be avoided. helsinki.fiscispace.com

The development of multi-stimuli responsive polymers and gels is another exciting prospect. nih.gov These materials could exhibit complex behaviors, such as shape-memory effects or sol-gel transitions, that are triggered by a combination of light and another stimulus. Such materials could find applications in soft robotics, adaptive optics, and sophisticated biomedical devices. akademiabaru.comatlantis-press.com

The integration of this compound with biological recognition elements, such as aptamers, has already been shown to create multi-responsive systems for targeted cancer therapy. researchgate.netnih.govmdpi.com Future research will likely expand on this concept, creating even more sophisticated systems that can sense multiple biological signals and respond with a programmed therapeutic action.

Stimuli CombinationPotential FunctionalityExample Application
Light and pHDual-gated releaseHighly specific drug delivery nih.govhelsinki.fiscispace.com
Light and TemperatureControlled sol-gel transitionInjectable hydrogels for tissue engineering nih.gov
Light and BiomoleculeTargeted action upon recognitionAdvanced diagnostics and therapeutics researchgate.netnih.govmdpi.com

Q & A

Q. How should researchers address contradictions in photochemical data under varying light conditions?

  • Methodological Answer :
  • Standardize light sources using radiometric calibration (e.g., NIST-traceable power meters) to ensure consistent irradiance .
  • Control solvent polarity (e.g., acetonitrile vs. toluene) to isolate solvent effects on quantum yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.